molecular formula C11H9ClN2O2S2 B12434769 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride

Cat. No.: B12434769
M. Wt: 300.8 g/mol
InChI Key: QBQHLYRRAMJMTE-UHFFFAOYSA-N
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Description

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is a complex organic compound that features a thiazole ring, an isoindole moiety, and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions .

The isoindole moiety can be synthesized through a cyclization reaction involving ortho-substituted benzylamines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Mechanism of Action

The mechanism of action of 2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and subsequent inhibition of enzyme activity. The thiazole ring can interact with biological receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-4-sulfonyl chloride is unique due to the combination of its structural features, which include a thiazole ring, an isoindole moiety, and a sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H9ClN2O2S2

Molecular Weight

300.8 g/mol

IUPAC Name

2-(1,3-thiazol-2-yl)-1,3-dihydroisoindole-4-sulfonyl chloride

InChI

InChI=1S/C11H9ClN2O2S2/c12-18(15,16)10-3-1-2-8-6-14(7-9(8)10)11-13-4-5-17-11/h1-5H,6-7H2

InChI Key

QBQHLYRRAMJMTE-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1C3=NC=CS3)C(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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